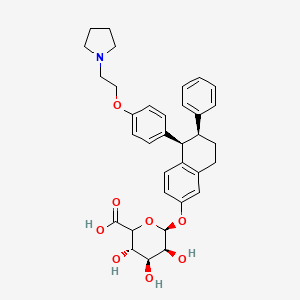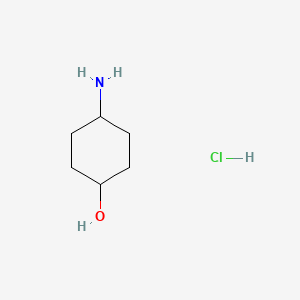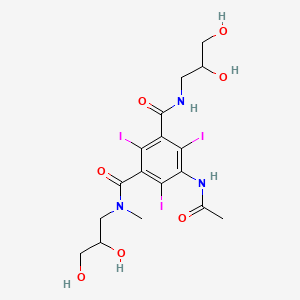
Ácido 2-(2,4,5-trimetoxibenzamido)tiazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Aplicaciones Científicas De Investigación
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Métodos De Preparación
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiazole-4-carboxylic acid in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and tumor growth, leading to its anti-inflammatory and antitumor effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid include other thiazole derivatives such as:
2-aminothiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.
2-(2,4-dimethoxybenzamido)thiazole-4-carboxylic acid: Exhibits similar biological activities but with different potency and selectivity.
2-(2,4,5-trimethoxyphenyl)thiazole-4-carboxylic acid: Another derivative with potential antimicrobial and anti-inflammatory effects.
The uniqueness of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid lies in its specific substitution pattern on the benzamido group, which may confer distinct biological activities and selectivity compared to other thiazole derivatives .
Propiedades
Número CAS |
185106-01-8 |
|---|---|
Fórmula molecular |
C14H14N2O6S |
Peso molecular |
338.34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)






